N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide
Overview
Description
N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide is a compound that features an imidazole ring and a phenylthio group Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide typically involves the reaction of 3-(phenylthio)propanoic acid with 1-(3-aminopropyl)imidazole. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which help in the activation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group or to modify the imidazole ring.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-thiolated products, modified imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its imidazole moiety, which is common in many drugs.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide.
3-(Phenylthio)propanoic acid: Another precursor used in the synthesis.
Imidazole derivatives: Compounds like histidine, which also contain the imidazole ring.
Uniqueness
This compound is unique due to the combination of the imidazole ring and the phenylthio group
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-15(7-12-20-14-5-2-1-3-6-14)17-8-4-10-18-11-9-16-13-18/h1-3,5-6,9,11,13H,4,7-8,10,12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRAIQVZBCDSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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